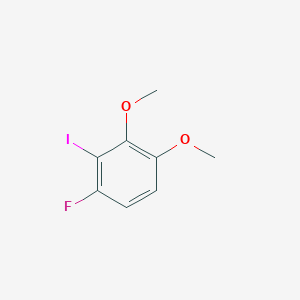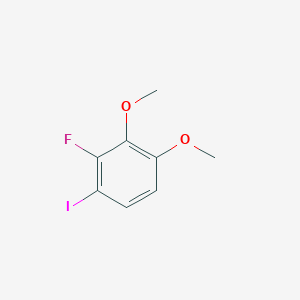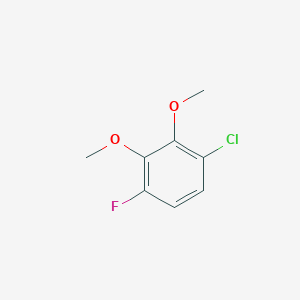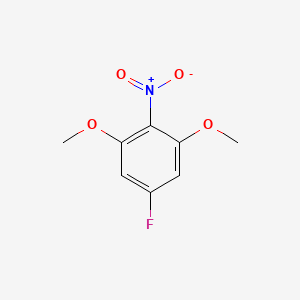
1-Fluoro-2-iodo-3,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-iodo-3,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-fluoro-3,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and fluorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-iodo-3,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the iodine atom can be reduced to form deiodinated products.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran or toluene.
Major Products:
Substitution Reactions: Products with various nucleophiles replacing the iodine atom.
Oxidation: Quinones or other oxidized derivatives.
Coupling Reactions: Biaryl or other coupled products.
Applications De Recherche Scientifique
1-Fluoro-2-iodo-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Potential use in the development of radiolabeled compounds for imaging studies, due to the presence of iodine.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-iodo-3,4-dimethoxybenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing fluorine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the iodine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-iodo-2-methoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Fluoro-1-iodo-3,4-dimethoxybenzene: Positional isomer with similar properties but different reactivity due to the position of the fluorine atom.
1-Iodo-2,4-dimethoxybenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 1-Fluoro-2-iodo-3,4-dimethoxybenzene is unique due to the combination of fluorine and iodine atoms on the benzene ring, along with the presence of two methoxy groups. This combination of substituents imparts distinct electronic properties, making it a valuable compound in various synthetic and research applications.
Propriétés
IUPAC Name |
1-fluoro-2-iodo-3,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUEOLYZOGTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)












